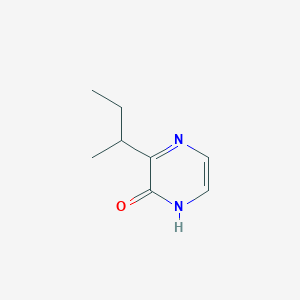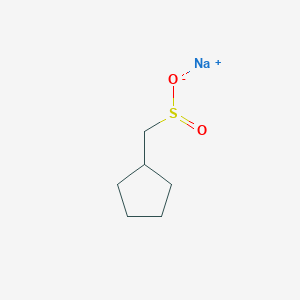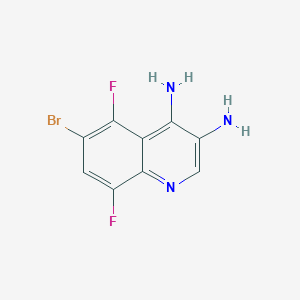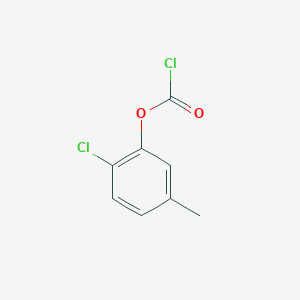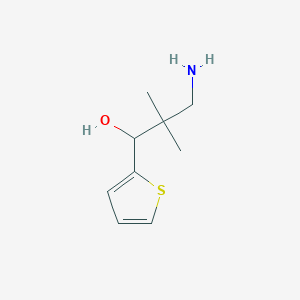
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and alcohols. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Applications De Recherche Scientifique
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or serotonin antagonists . The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.
Comparaison Avec Des Composés Similaires
3-Amino-2,2-dimethyl-1-(thiophen-2-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(2-thienyl)propan-1-ol: This compound also features a thiophene ring and has similar chemical properties.
(S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol: Another thiophene derivative with similar biological activities.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one: A related compound used in various synthetic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its amino and hydroxyl groups provide additional sites for chemical modification and potential biological activity.
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
3-amino-2,2-dimethyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,6-10)8(11)7-4-3-5-12-7/h3-5,8,11H,6,10H2,1-2H3 |
Clé InChI |
ALVLFWQRVMLFKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1=CC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)


![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
